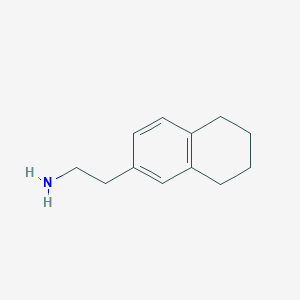
N-(4-aminophenyl)-1-ethyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-aminophenyl)-1-ethyl-1H-pyrazole-3-carboxamide” is likely to be an organic compound, given its structure. It contains functional groups such as an amine, a pyrazole, and a carboxamide .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques like Density Functional Theory . The compound likely has a complex structure due to the presence of multiple functional groups .Chemical Reactions Analysis
While specific reactions involving this compound aren’t available, similar compounds have been studied for their reactivity. For example, 4-nitrophenol can be reduced to 4-aminophenol in the presence of green-fabricated metal nanoparticles .Aplicaciones Científicas De Investigación
Antibacterial Evaluation
N-substituted derivatives of 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide show promise as antimicrobial agents. A compound from this series displayed significant efficacy against various strains of Staphylococcus aureus, including methicillin-sensitive and methicillin-resistant strains (Pitucha et al., 2011).
Anticancer Potential
Pyrazole-3-carboxamide-based inhibitors targeting histone deacetylase (HDAC) and cyclin-dependent kinase (CDK) have shown potent antiproliferative activities against several solid cancer cell lines. Compounds from this class inhibited cancer cell migration, arrested the cell cycle in the G2/M phase, and promoted apoptosis, highlighting their potential in cancer treatment (Cheng et al., 2020).
Cytotoxicity in Cancer Research
Synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides led to the development of compounds that were tested for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating potential applications in cancer research (Hassan et al., 2014).
Agricultural Applications
Some pyrazole carboxamide derivatives have demonstrated nematocidal activity, suggesting their potential as agrochemical agents. Specifically, fluorine-containing pyrazole carboxamides exhibited good activity against M. incognita, a type of nematode (Zhao et al., 2017).
Antitumor Activities
Pyrazole-sulfonamide derivatives synthesized from 1-(4-aminophenyl)-4-benzoyl-5-phenyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide have been evaluated for antiproliferative activities, particularly against HeLa and C6 cell lines, indicating their potential in antitumor therapies (Mert et al., 2014).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-(4-aminophenyl)-1-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-2-16-8-7-11(15-16)12(17)14-10-5-3-9(13)4-6-10/h3-8H,2,13H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUZZXKJOUZMPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

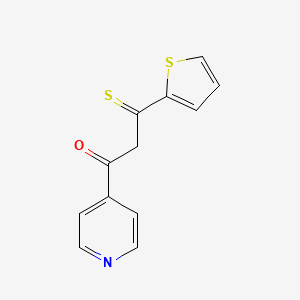
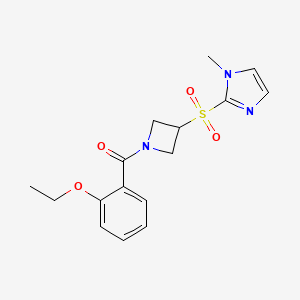

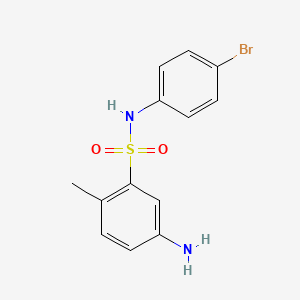
![1-allyl-7-ethyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2474329.png)
![1-[7a-(Pyrrolidine-1-carbonyl)-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrol-2-yl]-2-chloroethanone](/img/structure/B2474330.png)
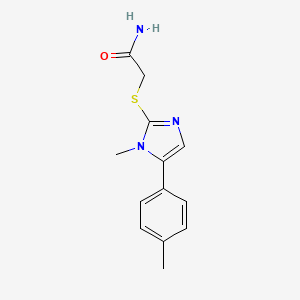

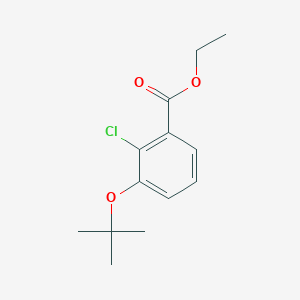
![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-phenoxyacetamide](/img/structure/B2474335.png)
![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2474336.png)
![4-benzenesulfonamido-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}benzamide](/img/structure/B2474337.png)
